molecular formula C6H5FINO B1446542 2-Fluoro-4-iodo-5-methoxypyridine CAS No. 1227516-18-8

2-Fluoro-4-iodo-5-methoxypyridine

Cat. No.: B1446542
CAS No.: 1227516-18-8
M. Wt: 253.01 g/mol
InChI Key: ONSQWOUQJIZGEL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-methoxypyridine is an organic compound with the molecular formula C6H5FINO. It is a fluorinated pyridine derivative, characterized by the presence of fluorine, iodine, and methoxy groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-5-methoxypyridine typically involves the introduction of fluorine, iodine, and methoxy groups onto a pyridine ring. One common method involves the reaction of 2-methoxypyridine with iodine and a fluorinating agent such as potassium fluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions, such as continuous flow reactors, can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-4-iodo-5-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-5-methoxypyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also affect the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s desired effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Fluoro-4-iodopyridine: Lacks the methoxy group.

    2-Fluoro-5-methoxypyridine: Lacks the iodine atom

Uniqueness

2-Fluoro-4-iodo-5-methoxypyridine is unique due to the combination of fluorine, iodine, and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQWOUQJIZGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227516-18-8
Record name 2-fluoro-4-iodo-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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